2-Bromobenzene-1,4-diamine
Overview
Description
2-Bromobenzene-1,4-diamine, also known as 2-bromo-1,4-benzenediamine, is an organic compound with the molecular formula C6H7BrN2. This compound is characterized by the presence of a bromine atom and two amino groups attached to a benzene ring. It is a solid at room temperature and is commonly used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s known that benzene derivatives can interact with various biological targets, depending on their specific functional groups and structure .
Mode of Action
2-Bromobenzene-1,4-diamine, like other benzene derivatives, can undergo electrophilic aromatic substitution . This process involves the formation of a sigma bond with the benzene ring, generating a positively charged intermediate . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can influence various biochemical pathways, depending on their specific functional groups and structure .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2893±200 °C, a melting point of 65-69°C (dec) (lit), and a vapor pressure of 000222mmHg at 25°C . These properties can influence the compound’s bioavailability.
Result of Action
It’s known that benzene derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups and structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, its solubility in various solvents can affect its distribution and action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromobenzene-1,4-diamine can be synthesized through a multi-step process involving nitration, reduction, and bromination reactions. The general steps are as follows:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form 1,4-diaminobenzene.
Bromination: 1,4-diaminobenzene undergoes bromination to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzene-1,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions to form larger molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the amino groups .
Scientific Research Applications
2-Bromobenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Comparison with Similar Compounds
4-Bromo-1,2-diaminobenzene: This compound has a similar structure but with the bromine and amino groups in different positions.
2-Bromo-4-nitroaniline: This compound contains a nitro group instead of a second amino group.
2,4-Dibromoaniline: This compound has two bromine atoms and one amino group
Uniqueness: 2-Bromobenzene-1,4-diamine is unique due to its specific arrangement of the bromine atom and amino groups, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various scientific applications .
Properties
IUPAC Name |
2-bromobenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGULVTOQNLILMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363957 | |
Record name | 2-bromobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13296-69-0 | |
Record name | 2-bromobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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